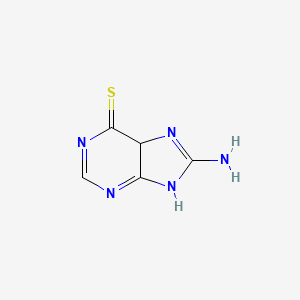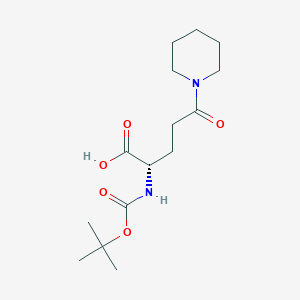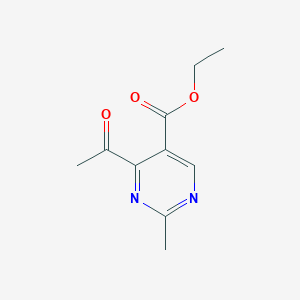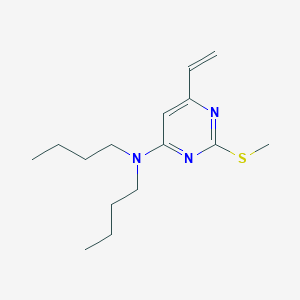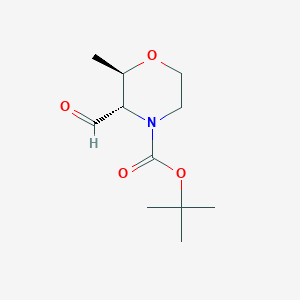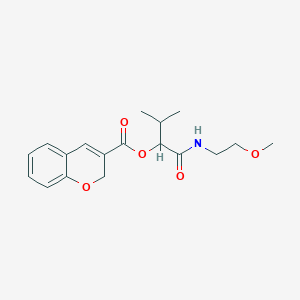
1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2H-chromene-3-carboxylic acid with 1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-ol under specific conditions to form the desired ester compound. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester functional groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Oxidized chromene derivatives.
Reduction: Reduced amino or ester derivatives.
Substitution: Substituted chromene compounds with various functional groups.
Applications De Recherche Scientifique
1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-Methoxyethyl)amino]-2-oxoethyl 2H-chromene-3-carboxylate
- Methyl 6-methoxy-2H-chromene-3-carboxylate
- 2-(3-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate
Uniqueness
1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H23NO5 |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
[1-(2-methoxyethylamino)-3-methyl-1-oxobutan-2-yl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H23NO5/c1-12(2)16(17(20)19-8-9-22-3)24-18(21)14-10-13-6-4-5-7-15(13)23-11-14/h4-7,10,12,16H,8-9,11H2,1-3H3,(H,19,20) |
Clé InChI |
KILMYLIEDDDYPC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NCCOC)OC(=O)C1=CC2=CC=CC=C2OC1 |
Solubilité |
>50 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B12927578.png)
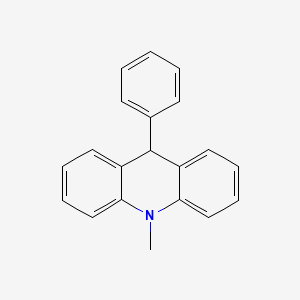
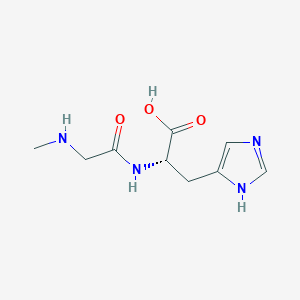
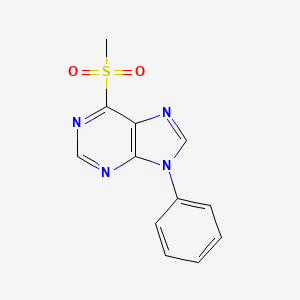
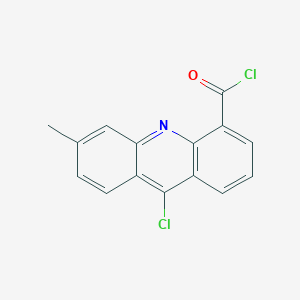
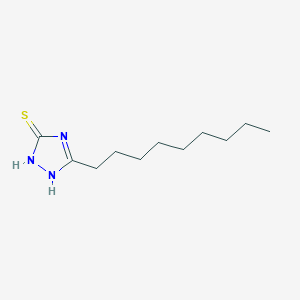
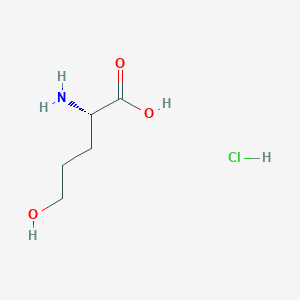
![rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12927613.png)
